(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and ethyl groups. The piperazine ring is then synthesized separately and coupled with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
(4-(4-fluorophenyl)piperazin-1-yl)methanone: Similar in structure but lacks the pyrazole ring.
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone: Similar in structure but lacks the piperazine ring.
(4-(4-fluorophenyl)piperazin-1-yl)ethanone: Similar in structure but has an ethanone group instead of a methanone group.
Uniqueness
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unique due to the combination of the pyrazole and piperazine rings, along with the fluorophenyl group.
Properties
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)15-7-5-14(19)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRAAXRWDCCXFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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